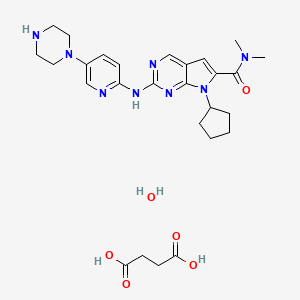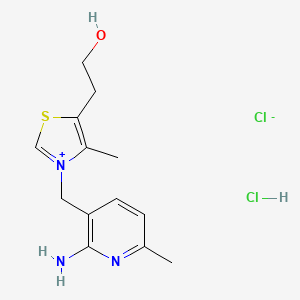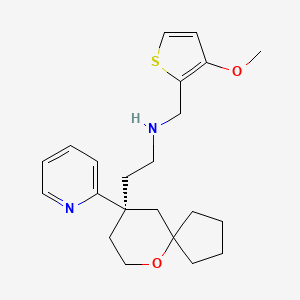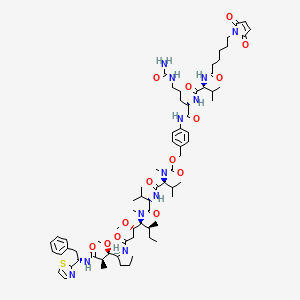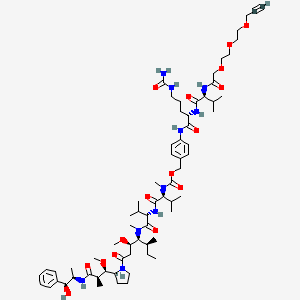
Pinnatoxin-G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pinnatoxins are paralytic chemical compounds that inhibit neuronal and muscle-type nicotinic acetylcholine receptors . They are produced by the peridinoid dinoflagellate Vulcanodinium rugosum . Eight subtypes, designated pinnatoxin A-H, have been described . Pinnatoxin G (PnTX-G) is a marine toxin belonging to the class of cyclic imines .
Synthesis Analysis
The synthesis of pinnatoxins involves several key structural elements. The structure of pinnatoxin is composed of a cyclic imine (A ring) spirolinked to a cyclohexene ring (G ring), a dispiro 6,5,6 tricyclic ketal at C12-C23 (rings B, C, D), a bridged bicyclic ketal at C25-C30 (rings E, F) and a 27-membered macrocyclic ring spanning C5-C31 .Molecular Structure Analysis
The molecular formula of Pinnatoxin G is C42H63NO7 . It has an average mass of 693.952 Da and a monoisotopic mass of 693.460449 Da .Chemical Reactions Analysis
Pinnatoxins are part of the cyclic imine group of marine toxins . This group currently consists of pinnatoxins, pteriatoxins, spirolides, gymnodimines, spiro-prorocentimine and portimine .Physical And Chemical Properties Analysis
Pinnatoxin G is a lipophilic compound . It is part of the cyclic imine group of marine toxins .科学的研究の応用
Cytotoxicity and Cancer Research
Pinnatoxin G, a neurotoxin produced by dinoflagellates, has shown significant cytotoxic effects on various cancer cell lines. Its mechanism of action involves antagonism of the nicotinic acetylcholine receptors, particularly the α7 subunit, which is often upregulated in cancer cells. This antagonism contributes to cell cycle arrest and induces classical apoptosis in cancer cells, making Pinnatoxin G a potential agent for cancer therapy (Clarke et al., 2021).
Neurotoxicity and Receptor Interaction
Pinnatoxins, including Pinnatoxin G, are known for their high-affinity binding and potent antagonism of neuronal α7 nicotinic acetylcholine receptors (nAChRs). They also interact with muscle-type α12βγδ nAChRs. Structural studies reveal that the hydrophobic portion and cyclic imine of Pinnatoxin G play a crucial role in its tight binding and neurotoxic effects (Bourne et al., 2015).
Binding Affinity to Receptor Subtypes
Pinnatoxin G, along with its isomers E and F, binds with high affinity to both muscle-type and neuronal nAChRs. This binding affinity and functional antagonism potentially contribute to its overall toxicity profile, making it a subject of interest in studies related to neurotoxicity and receptor pharmacology (Hellyer et al., 2015).
作用機序
Pinnatoxin A, G, E and F display a high-affinity antagonism for the neuronal α7 and muscle α1 2 βϒδ nicotine acetylcholine receptors (nAChRs) . The affinity of pinnatoxins for nAChR subtypes is the result of a selectivity mechanism: the bulky bridged EF-ketal ring, specific for pinnatoxins, is able to interact with the sequence-variable loop F of the nAChRs .
Safety and Hazards
Pinnatoxin G is classified as a Flammable Liquid 2, Acute Toxicity 3 (Oral, Dermal, Inhalation), Eye Irritation 2A, Reproductive Toxicity 1B, and Specific Target Organ Toxicity After Single Exposure 1 and 3 . It is highly flammable and toxic if swallowed, in contact with skin, and if inhaled . It may damage fertility or the unborn child and cause damage to organs .
将来の方向性
The increasing worldwide occurrence of both the dinoflagellate Vulcanodinium rugosum and PnTX-contaminated shellfish, due to climate warming, raises concerns about the potential adverse impact that exposure to pinnatoxins may have for human health . Despite results indicating that this toxin was not a potential risk through the mussel ingestion, it should be considered in the shellfish safety monitoring programs through the LC–MS/MS methods .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pinnatoxin-G involves the use of a convergent strategy, where two key fragments are synthesized separately and then coupled together. The first fragment is a tetrahydropyran derivative, while the second fragment is a C22-C28 fragment containing the side chain. The coupling of these two fragments is achieved through a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2,3-dimethoxy-5-methyl-1,4-benzoquinone", "2,4-pentanedione", "trimethylsilyl chloride", "lithium aluminum hydride", "dihydropyran", "acrylic acid", "methyl acrylate", "methyl vinyl ketone", "3-methyl-1-butene", "2-bromohexane", "sodium hydride", "3-bromopropene", "2-bromo-1-heptene", "4-pentyn-1-ol" ], "Reaction": [ "Synthesis of the tetrahydropyran derivative: 2,3-dimethoxy-5-methyl-1,4-benzoquinone is reacted with 2,4-pentanedione and trimethylsilyl chloride to give the corresponding enone. This enone is reduced with lithium aluminum hydride to give the diol, which is then protected with dihydropyran to give the tetrahydropyran derivative.", "Synthesis of the C22-C28 fragment: Acrylic acid is esterified with methyl acrylate to give methyl 3-(prop-2-enoyloxy)propionate. This compound is then reacted with methyl vinyl ketone and 3-methyl-1-butene to give the corresponding diene. The diene is then subjected to a palladium-catalyzed cross-coupling reaction with 2-bromohexane to give the C22-C28 fragment.", "Coupling of the two fragments: The tetrahydropyran derivative and the C22-C28 fragment are coupled together through a palladium-catalyzed cross-coupling reaction using sodium hydride as a base. The resulting product is then subjected to a series of reactions, including a Grignard reaction with 3-bromopropene and a Wittig reaction with 2-bromo-1-heptene, to give the final product, Pinnatoxin-G." ] } | |
CAS番号 |
1312711-74-2 |
分子式 |
C42 H63 N O7 |
分子量 |
693.95 |
同義語 |
Pinnatoxin G |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)
![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)



